Tirilazad

Vue d'ensemble

Description

Le tirilazad est un composé 21-aminostéroïde synthétique, liposoluble, non glucocorticoïde. Il a été développé pour inhiber la peroxydation lipidique et a montré des propriétés neuroprotectrices dans divers modèles expérimentaux. Le this compound a été étudié pour son potentiel dans le traitement de pathologies telles que l'hémorragie sous-arachnoïdienne, les traumatismes crâniens, les lésions de la moelle épinière et les accidents vasculaires cérébraux ischémiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le tirilazad est synthétisé par une série de réactions chimiques à partir d'une molécule de glucocorticoïde. La structure est optimisée pour éliminer les effets secondaires des glucocorticoïdes et améliorer le piégeage des radicaux libres.

Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le tirilazad subit diverses réactions chimiques, axées principalement sur ses propriétés antioxydantes. Le composé est connu pour sa capacité à inhiber la peroxydation lipidique, une réaction en chaîne impliquant des étapes d'initiation, de propagation et de terminaison .

Réactifs et Conditions Courants : Les réactions impliquant le this compound utilisent généralement des réactifs qui facilitent l'inhibition de la peroxydation lipidique. Par exemple, il a été démontré que le this compound inhibait la peroxydation lipidique induite par les UVA, directe et indirecte, dans les fibroblastes dermiques humains . Les réactifs courants comprennent les chélateurs de fer et les antioxydants qui agissent en synergie avec le this compound pour renforcer ses effets protecteurs.

Principaux Produits Formés : Les principaux produits formés à partir de réactions impliquant le this compound sont principalement liés à son activité antioxydante. Ils comprennent des niveaux réduits de malondialdéhyde, un marqueur de la peroxydation lipidique, et d'autres sous-produits de la réduction du stress oxydatif .

4. Applications de la Recherche Scientifique

Le this compound a été largement étudié pour ses propriétés neuroprotectrices. Il a montré son efficacité dans la réduction du vasospasme et de la taille de l'infarctus dans des modèles expérimentaux d'hémorragie sous-arachnoïdienne et d'accident vasculaire cérébral ischémique . De plus, le this compound a été étudié pour son potentiel dans le traitement des traumatismes crâniens et des lésions de la moelle épinière, où il a démontré sa capacité à réduire les dommages oxydatifs et à améliorer les résultats neurologiques .

Dans le domaine de la dermatologie, le this compound a été étudié pour sa capacité à protéger les fibroblastes dermiques humains du stress oxydatif induit par les UVA, soulignant son potentiel dans la prévention du photovieillissement et de la photocarcinogenèse .

5. Mécanisme d'Action

Le this compound exerce ses effets principalement par ses propriétés antioxydantes. Il inhibe la peroxydation lipidique en piégeant les radicaux libres et en stabilisant les membranes cellulaires. Le composé cible les espèces réactives de l'oxygène et les espèces réactives de l'azote, empêchant les dommages oxydatifs aux lipides, aux protéines et à l'ADN . Ce mécanisme est crucial pour protéger les cellules neuronales des lésions ischémiques et traumatiques.

Applications De Recherche Scientifique

Neuroprotection in Stroke

Tirilazad has been studied extensively for its neuroprotective effects in acute ischemic stroke. Preclinical studies indicated that this compound could reduce neuronal damage caused by ischemia through mechanisms involving free radical scavenging and inhibition of lipid peroxidation. However, clinical trials have produced mixed results:

- Efficacy in Clinical Trials : A systematic review and meta-analysis highlighted that while animal models suggested efficacy, clinical trials did not demonstrate significant benefits for patients with acute ischemic stroke . Notably, a study involving 1,000 patients showed no substantial improvement in neurological outcomes compared to placebo .

- Case Study Insights : In experimental models, this compound demonstrated potential in reducing infarct size and improving recovery outcomes. However, these results did not translate effectively to human subjects, leading to questions about the predictive validity of animal models for human responses .

Treatment of Aneurysmal Subarachnoid Hemorrhage (SAH)

This compound's application in treating SAH has been a significant focus of research:

- Clinical Trials : A large-scale randomized trial involving 902 patients assessed the safety and efficacy of this compound administered within 48 hours post-SAH. The study found no significant differences in mortality or favorable outcomes on the Glasgow Outcome Scale between patients receiving this compound and those receiving placebo . However, a subgroup analysis indicated that higher doses might reduce mortality rates among specific patient demographics .

- Comparative Studies : Differences in trial outcomes across regions (e.g., North America vs. Europe) suggest variability based on patient characteristics and management protocols. This inconsistency emphasizes the need for further research to clarify this compound's role in SAH management .

Potential Repositioning for Other Conditions

Recent computational studies have explored the potential of this compound beyond its original applications:

- Drug Repositioning : Research indicates that this compound may possess therapeutic effects against conditions such as SARS-CoV-2 due to its anti-inflammatory properties. Computational drug repositioning studies have identified it as a candidate for further investigation against viral infections .

- Exploratory Applications : Investigations into its use for neurodegenerative diseases and other inflammatory conditions are ongoing. The compound’s ability to modulate oxidative stress and inflammation presents a promising avenue for future research .

Summary Table of this compound Applications

Mécanisme D'action

Tirilazad exerts its effects primarily through its antioxidant properties. It inhibits lipid peroxidation by scavenging free radicals and stabilizing cellular membranes. The compound targets reactive oxygen species and reactive nitrogen species, preventing oxidative damage to lipids, proteins, and DNA . This mechanism is crucial in protecting neuronal cells from ischemic and traumatic injuries.

Comparaison Avec Des Composés Similaires

Le tirilazad appartient à une classe de composés appelés 21-aminostéroïdes ou lazaroides. Des composés similaires comprennent la méthylprednisolone et d'autres glucocorticoïdes, qui présentent également des propriétés antioxydantes. Le this compound est unique en ce qu'il est un composé non glucocorticoïde, ce qui réduit le risque d'effets secondaires liés aux glucocorticoïdes .

Composés Similaires :

- Méthylprednisolone

- PNU-101033E (un lazaroid de pyrrolopyrimidine)

- Autres 21-aminostéroïdes

L'unicité du this compound réside dans sa structure optimisée, qui améliore sa liposolubilité et son efficacité antioxydante sans les effets indésirables associés aux glucocorticoïdes .

Activité Biologique

Tirilazad mesylate, a novel aminosteroid, has garnered attention for its potential neuroprotective properties, particularly in the context of traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH). This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits its biological activity primarily through two mechanisms:

- Free Radical Scavenging : this compound acts as a scavenger of free radicals, particularly peroxyl and hydroxyl radicals. This property helps to inhibit lipid peroxidation, a process that can lead to cellular damage in the brain following trauma .

- Membrane Stabilization : The compound demonstrates a high affinity for lipid bilayers, integrating into cell membranes and stabilizing them. This action reduces the mobility of lipid peroxyl radicals, thereby minimizing their interaction with fatty acids and preventing oxidative stress .

Despite its lipophilic nature, this compound's ability to penetrate the blood-brain barrier is limited; however, it is concentrated in vascular endothelial cell membranes. This localization suggests a significant role in preserving endothelial function and maintaining blood-brain barrier integrity during acute brain injuries .

Randomized Trials

Several multicenter trials have evaluated the efficacy of this compound in patients with severe head injuries and SAH. Key findings include:

- Head Injury Study : In a cohort of 1,120 patients with varying degrees of head injury, no significant difference was found in overall recovery rates between this compound and placebo groups (39% vs. 42% good recovery) after six months. However, subgroup analysis indicated that this compound may reduce mortality among males with severe head injuries accompanied by traumatic SAH (34% vs. 43% mortality) .

- Aneurysmal SAH Study : A randomized trial involving 897 patients showed no significant differences in outcomes among those receiving this compound at doses of 2 mg/kg or 6 mg/kg compared to placebo. Notably, higher mortality was observed in men with severe grades treated with lower doses of this compound .

Case Studies

Case studies have highlighted specific instances where this compound demonstrated potential benefits:

- In animal models, administration of this compound improved metabolic states in non-oedematous brain tissue following severe cerebral contusions .

- A study involving horses indicated that methylated this compound could mitigate laminitis induced by oligofructose, suggesting its broader applicability beyond human neuroprotection .

Summary of Findings

The following table summarizes key research findings regarding this compound's efficacy in clinical trials:

Q & A

Basic Research Questions

Q. What is the neuroprotective mechanism of Tirilazad in preclinical models of cerebral ischemia?

this compound, a 21-aminosteroid, inhibits lipid peroxidation (LP) by scavenging lipid peroxyl radicals (LOO−) and stabilizing cell membranes to limit LP propagation . In animal models of transient focal ischemia, it reduces cortical infarction by 29.2% and improves neurobehavioral scores by 48.1% . However, its efficacy is contingent on blood-brain barrier (BBB) disruption for parenchymal penetration, which occurs post-injury in conditions like traumatic brain injury (TBI) or subarachnoid hemorrhage (SAH) .

Q. How does the timing of this compound administration affect outcomes in experimental stroke models?

Preclinical studies show this compound is effective only when administered early. In transient middle cerebral artery occlusion (MCAO) models, treatment within 10 minutes of ischemia onset reduces infarct volume, whereas delayed administration (>4 hours) or use in permanent ischemia models fails to show benefit . This contrasts with clinical trials where median treatment times exceeded 4 hours, likely contributing to translational failure .

Q. What animal models were pivotal in evaluating this compound’s efficacy?

Key models include:

- Transient MCAO in rats : Demonstrated 29.2% infarct reduction with this compound .

- SAH models : Showed reduced vasospasm and BBB leakage .

- Traumatic brain injury (TBI) : Highlighted gender-specific efficacy in male rodents . Limitations include underreporting of randomization/blinding in 44% of studies, raising concerns about bias .

Advanced Research Questions

Q. Why did this compound fail to improve outcomes in clinical trials despite preclinical success?

Critical factors include:

- Dosing disparities : Animal studies used higher doses (e.g., 10 mg/kg in rodents) , while clinical trials tested lower doses (2.5–15 mg/kg) without adjusting for species-specific metabolism .

- Timing delays : Median treatment in humans was ~5 hours vs. 10 minutes in animals .

- Gender pharmacokinetics : Females metabolize this compound faster, necessitating higher doses for equivalent exposure. Post hoc analyses revealed worsened outcomes in women receiving standard doses .

- Methodological flaws : Preclinical studies often lacked randomization, blinding, or publication of negative results .

Q. How do subgroup analyses clarify this compound’s limited efficacy in aneurysmal SAH?

In SAH trials, this compound reduced delayed cerebral ischemia (OR 0.80, 95% CI 0.69–0.93) but did not improve mortality or functional outcomes overall . However, post hoc analyses identified a survival benefit in males with traumatic SAH (6% vs. 24% mortality in placebo) . This gender disparity was attributed to faster drug clearance in females, highlighting the need for sex-stratified dosing .

Q. What methodological critiques arise from meta-analyses of this compound trials?

A Cochrane meta-analysis of six ischemic stroke trials (n=1,757) found this compound increased death/disability by 23% (OR 1.23, 95% CI 1.01–1.51) . Key issues included:

- Inadequate power : Underpowered subgroup analyses for gender and stroke severity .

- Heterogeneity : Variable dosing regimens and inclusion of unpublished data skewed interpretations .

- Safety signals : Higher rates of phlebitis (OR 2.81) and QTc prolongation .

Q. Methodological Recommendations

Q. How can future studies address this compound’s translational challenges?

- Dose optimization : Use pharmacokinetic modeling to align human and animal exposures, adjusting for gender-specific metabolism .

- Stratified recruitment : Enrich trials with subgroups showing preclinical benefit (e.g., males with SAH) .

- Rigorous preclinical standards : Adopt ARRIVE guidelines for randomization, blinding, and data transparency .

- Combination therapies : Pair this compound with thrombolytics in transient ischemia, leveraging its BBB-penetration post-reperfusion .

Propriétés

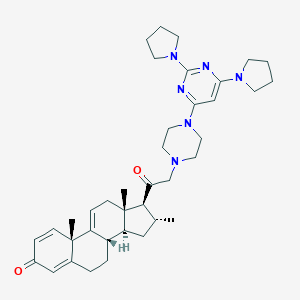

IUPAC Name |

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKASMJPSJDQKY-RBFSKHHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869521 | |

| Record name | Tirilazad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110101-66-1 | |

| Record name | Tirilazad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110101-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirilazad [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirilazad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirilazad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIRILAZAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD064E883I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.